molecular formula C12H14ClN3 B2668412 4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)- CAS No. 69221-54-1

4-Quinazolinamine, 2-chloro-N-(1,1-dimethylethyl)-

Cat. No. B2668412
CAS RN: 69221-54-1
M. Wt: 235.72
InChI Key: MBHYMEQRLYTMOJ-UHFFFAOYSA-N
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Patent
US07544690B2

Procedure details

To a solution of 2,4-dichloro-quinazoline obtained in step B of example 1 (4 g, 20 mmol) in THF (50 mL) were added tert-butyl amine (2.15 mL, 20.5 mmol) and diisopropylethylamine (3.5 mL, 21 mmol). The mixture was stirred at ambient temperature for 2 hr. The mixture was concentrated and the residue was dissolved in EtOAc. The organic layer was washed with water, dried over Na2SO4, and filtered. The mixture was concentrated to give tert-butyl-(2-chloro-quinazolin-4-yl)-amine as a white solid (3 g, 64%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](N(C)C)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:15]([NH2:19])([CH3:18])([CH3:17])[CH3:16].C(N(C(C)C)CC)(C)C>C1COCC1>[C:15]([NH:19][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([Cl:1])[N:11]=1)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)N(C)C
Name
Quantity
2.15 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC(=NC2=CC=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.